molecular formula C8H7Br2F B14883713 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene

1,5-Dibromo-3-fluoro-2,4-dimethylbenzene

Cat. No.: B14883713
M. Wt: 281.95 g/mol
InChI Key: BYMVKOWDJYETQO-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H7Br2F . It is a derivative of benzene, where two bromine atoms, one fluorine atom, and two methyl groups are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene typically involves the bromination and fluorination of 2,4-dimethylbenzene. The process can be summarized as follows:

    Bromination: 2,4-dimethylbenzene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 1 and 5 positions.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Fluorination: Employing specialized equipment to handle fluorinating agents safely and effectively.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced benzene derivatives.

Scientific Research Applications

1,5-Dibromo-3-fluoro-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through:

    Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction Pathways: The compound can be oxidized or reduced, altering its electronic structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dibromo-2,4-dimethylbenzene: Similar structure but lacks the fluorine atom.

    1,3-Dibromo-5-fluorobenzene: Similar halogenation pattern but different methyl group positions.

    1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-2,4-dimethylbenzene

InChI

InChI=1S/C8H7Br2F/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3

InChI Key

BYMVKOWDJYETQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)C)F

Origin of Product

United States

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